IRAK-1/4-Inhibitor I
Übersicht
Beschreibung
IRAK-1/4 Inhibitors are potent inhibitors of interleukin-1 receptor-associated kinases 1 and 4 (IRAK 1/4) . They are important mediators in signal transduction of TIR family members . This regulation protects against the development of cancers and other diseases . IRAK-1/4 inhibitors have been used in various studies to inhibit IRAK1 in hepatoma cell lines and head and neck squamous cell carcinoma (HNSCC) cell lines .
Chemical Reactions Analysis
Inhibition or deletion of IRAK4 in a panel of MDS/AML cell lines and patient samples resulted in incomplete suppression of LSPCs and a corresponding activation of innate immune pathways . IRAK4 inhibitors—such as CA4948 (emavusertib)—and proteolysis targeting chimeric small molecule degraders are being assessed in preclinical studies and clinical trials for hematologic malignancies, including lymphoma, MDS, and AML .
Physical And Chemical Properties Analysis
IRAK-1/4 Inhibitor I is a novel benzimidazole that is a potent inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK 1/4). IC50 values were 300 nM and 200 nM for IRAK-1 and -4, respectively, and >10,000 nM for a panel of 27 other kinases tested . The molecular weight of IRAK-1/4 Inhibitor I is 395.41 .
Wissenschaftliche Forschungsanwendungen
Behandlung von myeloiden Malignomen
IRAK-1/4-Inhibitoren wurden in klinischen Studien für myelodysplastische Syndrome (MDS) und akute myeloische Leukämie (AML) eingesetzt. Die Inhibitoren haben vielversprechende Ergebnisse gezeigt, aber die Gesamtreaktionen bleiben bescheiden. Forschungen haben gezeigt, dass IRAK1 zu einer Resistenz gegen IRAK4-selektive Inhibitoren bei MDS/AML beiträgt .
Überwindung der Resistenz gegen IRAK4-Inhibitoren
Studien haben gezeigt, dass IRAK1 die Inhibition von IRAK4 kompensieren kann, was zu einer Resistenz gegen IRAK4-Inhibitoren führt. Dies hat zur Erforschung von dualen IRAK1/4-Inhibitoren als Strategie geführt, um diese Resistenz zu überwinden und ein optimales klinisches Ansprechen bei MDS/AML zu erzielen .
Steigerung der chemotherapeutischen Wirksamkeit bei T-ALL
Es wurde festgestellt, dass die IRAK1/4-Blockade das Überleben von T-ALL-Zellen verringert und die Chemotherapiesensitivität durch Destabilisierung des antiapoptotischen Proteins Myeloid Cell Leukemia 1 (MCL1) erhöht .
Behandlung verschiedener Krebsarten
Die Inhibition von IRAK-4 wurde in der Behandlung einer Vielzahl von Krebsarten untersucht, darunter Melanom, chronisch-lymphatische Leukämie, Waldenström-Makroglobulinämie und aktivierte .
Behebung von Autoimmunerkrankungen und Neurodegeneration
Die Inhibition von IRAK-4 hat in den letzten Jahren Aufmerksamkeit erregt, um Indikationen zu behandeln, die von der Onkologie über Autoimmunerkrankungen bis hin zur Neurodegeneration reichen .
Wirkmechanismus
Target of Action
IRAK-1-4 Inhibitor I, also known as IRAK-1/4 Inhibitor, primarily targets the Interleukin receptor-associated kinase (IRAK) proteins . These proteins are pivotal in interleukin-1 and Toll-like receptor-mediated signaling pathways . They play essential roles in innate immunity and inflammation . IRAK1 is involved in a wide range of diseases such as dry eye, which highlights its potential as a therapeutic target under various conditions .
Biochemical Pathways
IRAK proteins are primary regulators of interleukin (IL)-1R signaling and Toll-like receptor (TLR)-mediated signaling . These pathways are crucial for regulating innate immunity and inflammation . Upon activation, the intracellular domains of Toll/interleukin-1 receptors within TLR dimers trigger the formation of a multiprotein signaling complex known as the myddosome, which includes MyD88 and members of the IRAK family . Following the binding of the ligand to IL-1R or TLRs, IRAK undergoes phosphorylation, leading to its dissociation from the receptor complex and its association with tumor necrosis factor (TNF) receptor-activated factor 6 (TRAF6) .
Result of Action
Inhibition of IRAK1/4 suppresses T-ALL progression and increases sensitivity to chemotherapy . IRAK1/4 promotes T-ALL proliferation and survival via TRAF6-dependent stabilization of MCL1 . In human AML cell lines and patient samples, the dual IRAK1/4 inhibitor was significantly more effective at inducing cell death and differentiation, and attenuating LSPC function as compared to the IRAK4 inhibitor .
Safety and Hazards
Zukünftige Richtungen
The promising but limited responses to IRAK4 inhibitors in MDS and AML clinical trials are due to functional complementation and compensation by its paralog, IRAK1 . Their findings indicate that cotargeting IRAK1 and IRAK4 is required to fully suppress leukemic stem/progenitor cell (LSPC) function and induce differentiation . This implies that dual IRAK1/4 inhibition provides a more effective therapeutic approach for hematologic malignancies than targeting either molecule alone .
Eigenschaften
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c26-19(15-4-3-5-16(14-15)25(27)28)22-20-21-17-6-1-2-7-18(17)24(20)9-8-23-10-12-29-13-11-23/h1-7,14H,8-13H2,(H,21,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCFYQHZJIIHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475143 | |
Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
509093-47-4 | |
Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Irak-1/4 inhibitor I | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.